Ethyl 2-bromo-4-ethylbenzoate
CAS No.:
Cat. No.: VC18792976
Molecular Formula: C11H13BrO2
Molecular Weight: 257.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrO2 |
|---|---|
| Molecular Weight | 257.12 g/mol |
| IUPAC Name | ethyl 2-bromo-4-ethylbenzoate |
| Standard InChI | InChI=1S/C11H13BrO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | VWAXVHOOPFIYKK-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=C(C=C1)C(=O)OCC)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 2-bromo-4-ethylbenzoate belongs to the class of substituted benzoates, featuring a benzene core modified with three functional groups:
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Bromine at the 2-position, which directs electrophilic substitution to the para and ortho positions.
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Ethyl group at the 4-position, imparting steric bulk and moderate electron-donating effects.
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Ethyl ester at the 1-position, contributing to solubility in organic solvents and participation in hydrolysis or transesterification reactions.
The compound’s IUPAC name, ethyl 2-bromo-4-ethylbenzoate, reflects this substitution pattern. Its canonical SMILES representation, CCC1=CC(=C(C=C1)Br)C(=O)OCC, encodes the spatial arrangement of atoms.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| IUPAC Name | Ethyl 2-bromo-4-ethylbenzoate |
| InChI Key | VWAXVHOOPFIYKK-UHFFFAOYSA-N |
| CAS Number | Not publicly disclosed |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step process:
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Bromination of Ethyl 4-ethylbenzoate:
Ethyl 4-ethylbenzoate undergoes electrophilic aromatic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The reaction proceeds at 0–25°C in a non-polar solvent (e.g., dichloromethane), yielding the 2-bromo derivative. -
Esterification (if required):
If the starting material is 4-ethylbenzoic acid, esterification with ethanol under acidic conditions (H₂SO₄ or HCl) precedes bromination.
Key Reaction:
Industrial Production
Industrial methods optimize for yield and scalability:
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Continuous Flow Reactors: Enhance heat transfer and reduce side reactions during bromination.
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Catalyst Recycling: FeBr₃ is recovered via aqueous workup and reused.
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Purity Control: Distillation or recrystallization from ethanol ensures ≥98% purity.
Physicochemical Properties
Thermal and Solubility Profiles
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Melting Point: Estimated at 45–50°C (analogous to ethyl 4-bromobenzoate).
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Boiling Point: ~280°C (decomposition may occur above 250°C).
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Solubility:
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Miscible with chloroform, ethyl acetate, and acetone.
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Sparingly soluble in water (<0.1 g/L at 25°C).
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Reactivity
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Nucleophilic Substitution: The bromine atom undergoes SNAr reactions with amines, alkoxides, or thiols.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) removes bromine, yielding ethyl 4-ethylbenzoate.
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Hydrolysis: Acidic or basic conditions cleave the ester to 2-bromo-4-ethylbenzoic acid.
Spectral Characterization
Infrared Spectroscopy (IR)
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Ester C=O Stretch: Strong absorption at 1720–1740 cm⁻¹.
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C-Br Stretch: Medium peak at 550–650 cm⁻¹.
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Aromatic C-H Bending: Bands at 750–850 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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δ 1.3–1.4 (t, 3H, -OCH₂CH₃).
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δ 1.2–1.3 (t, 3H, -C₆H₃-CH₂CH₃).
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δ 4.3–4.4 (q, 2H, -OCH₂CH₃).
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δ 7.2–8.1 (m, 3H, aromatic protons).
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¹³C NMR:
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δ 14.1 (-OCH₂CH₃), δ 15.8 (-CH₂CH₃), δ 61.2 (-OCH₂), δ 122–140 (aromatic carbons), δ 167.5 (C=O).
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Applications in Research and Industry
Organic Synthesis
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Cross-Coupling Reactions: Suzuki-Miyaura couplings with boronic acids to form biaryl structures.
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Polymer Chemistry: As a monomer for brominated polyesters with flame-retardant properties.
Pharmaceutical Intermediates
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Anticancer Agents: Functionalization of the benzene ring to develop kinase inhibitors.
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Antimicrobials: Incorporation into quaternary ammonium compounds.
Comparison with Analogous Compounds
Table 2: Structural and Functional Analogues
| Compound | Substituents | Reactivity Difference |
|---|---|---|
| Ethyl 3-bromo-4-ethylbenzoate | Br at 3-position | Reduced electrophilic activity |
| Ethyl 2-bromo-4-methylbenzoate | Methyl at 4-position | Lower steric hindrance |
| Ethyl 4-bromo-2-ethylbenzoate | Br at 4-position | Altered regioselectivity in SNAr |
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